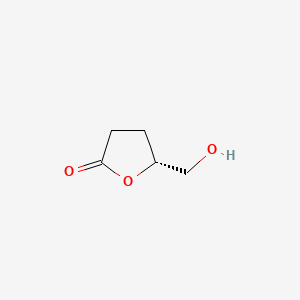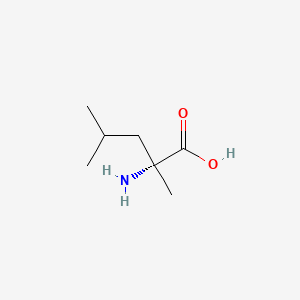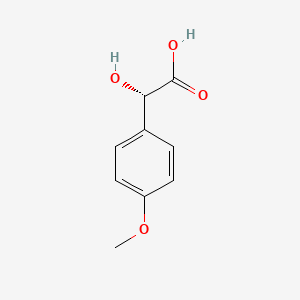
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
Vue d'ensemble
Description
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is a chemical compound with the molecular formula C12H10Cl2O4 . It is related to ethyl (3,4-dichlorophenyl)(hexylamino)acetate hydrochloride and 3,4-Dichlorophenylhydrazine .
Molecular Structure Analysis
The molecular structure of this compound includes a dichlorophenyl group and a dioxobutanoate group . The compound has a molecular weight of 289.11 g/mol . Computational studies on similar molecules suggest that the presence of the dichlorophenyl group can significantly influence the molecular structure and vibrational spectra .Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.11 g/mol, and its molecular formula is C12H10Cl2O4 . It has a complexity of 343 and a topological polar surface area of 60.4 Ų .Applications De Recherche Scientifique
Chemical Synthesis
- Ethyl 4-aryl-2,4-dioxobutanoates are used in the stereoselective synthesis of cyclobutene derivatives, which can produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
- This compound also plays a role in the formation of ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives, demonstrating its utility in creating diverse chemical structures (Moloudi et al., 2018).
Synthesis of Pyrazole Derivatives
- Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is used in the synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates, contributing to the creation of pyrazole derivatives (Obydennov et al., 2017).
Advanced Oxidation Processes
- The compound is involved in the degradation studies of 2,4-dichlorophenoxyacetic acid, particularly in processes like Fe3+/H2O2 and Fe3+/H2O2/UV, which are relevant in wastewater treatment and environmental chemistry (Sun & Pignatello, 1993).
Pharmaceutical and Medicinal Chemistry
- It is used in the synthesis of various pharmaceutical intermediates, such as in the creation of antiobesity agent rimonabant (Zhi-hui, 2007).
Propriétés
IUPAC Name |
ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKHGIRYXQBVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434274 | |
| Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93618-67-8 | |
| Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)








